
3-Chloro-2,5-dibromophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2,5-dibromophenol is an organic compound with the molecular formula C6H3Br2ClO. It belongs to the class of bromophenols, which are phenolic compounds containing bromine atoms. This compound is characterized by the presence of a hydroxyl group (-OH), two bromine atoms, and one chlorine atom attached to a benzene ring. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2,5-dibromophenol can be synthesized through the electrophilic halogenation of phenolOne common method is to start with 2,5-dibromophenol and introduce a chlorine atom at the 3-position using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions. The process is carried out in reactors where phenol is treated with bromine and chlorine in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2,5-dibromophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in simpler phenolic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2,5-dibromophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Chloro-2,5-dibromophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and halogen bonds with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromophenol: Lacks the chlorine atom at the 3-position.
3,4-Dibromophenol: Has bromine atoms at different positions on the benzene ring.
2,4,6-Tribromophenol: Contains an additional bromine atom compared to 3-Chloro-2,5-dibromophenol.
Uniqueness
This compound is unique due to the specific arrangement of its halogen atoms, which imparts distinct chemical and physical properties. This unique structure makes it valuable for specific applications where other bromophenols may not be suitable .
Eigenschaften
Molekularformel |
C6H3Br2ClO |
|---|---|
Molekulargewicht |
286.35 g/mol |
IUPAC-Name |
2,5-dibromo-3-chlorophenol |
InChI |
InChI=1S/C6H3Br2ClO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H |
InChI-Schlüssel |
ZXLAONGWNYRPMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)Br)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



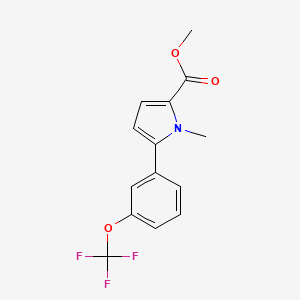

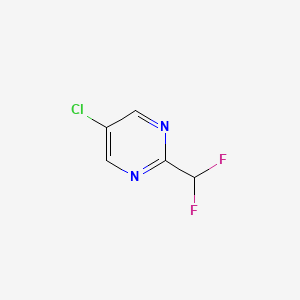
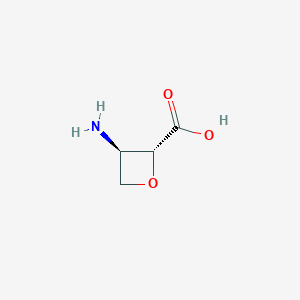
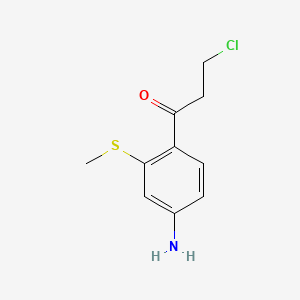
![Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B14036856.png)
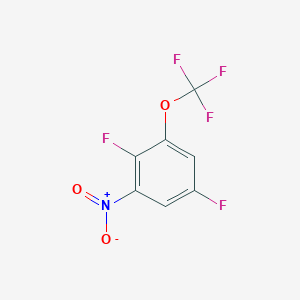
![(3-Chloroimidazo[1,2-a]pyridin-5-yl)methanol](/img/structure/B14036867.png)
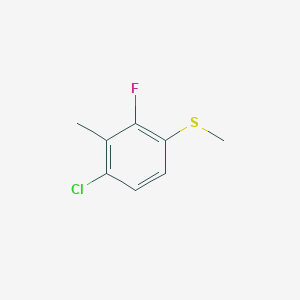

![Imidazo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B14036890.png)
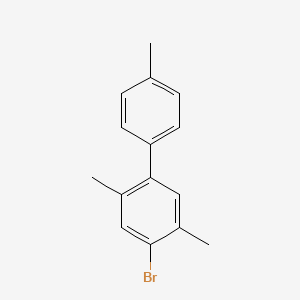
![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}ethan-1-ol](/img/structure/B14036897.png)
